N-[2-(3,4-dimethoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide
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Overview
Description
N-(3,4-DIMETHOXYPHENETHYL)-4-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLTETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-4-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLTETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenethylamine and various triazolopyridine intermediates. Common synthetic routes may involve:
Condensation reactions: to form the triazolopyridine core.
Amidation reactions: to attach the carboxamide group.
Cyclization reactions: to form the tetrahydropyridine ring.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate the reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENETHYL)-4-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLTETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction may yield more reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-4-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLTETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Blocking the activity of specific enzymes.
Receptor binding: Interacting with specific receptors to modulate their activity.
Signal transduction pathways: Affecting cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridine derivatives, such as:
- N-(3,4-Dimethoxyphenethyl)-4-[1,2,4]triazolo[4,3-a]pyridine-3-ylmethanamine
- N-(3,4-Dimethoxyphenethyl)-4-[1,2,4]triazolo[4,3-a]pyridine-3-ylacetamide
Uniqueness
N-(3,4-DIMETHOXYPHENETHYL)-4-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLTETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE is unique due to its specific structural features, which may confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H27N5O3 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C22H27N5O3/c1-29-18-7-6-16(15-19(18)30-2)8-11-23-22(28)26-13-9-17(10-14-26)21-25-24-20-5-3-4-12-27(20)21/h3-7,12,15,17H,8-11,13-14H2,1-2H3,(H,23,28) |
InChI Key |
AMCIHZSGXBWLOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)N2CCC(CC2)C3=NN=C4N3C=CC=C4)OC |
Origin of Product |
United States |
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